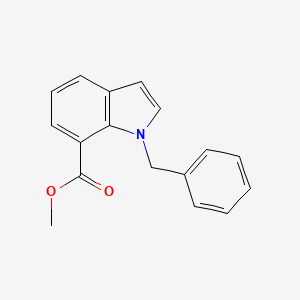
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate typically involves the condensation of appropriate starting materials under specific reaction conditions. One efficient method involves the use of cesium carbonate as a promoter for the direct condensation of 1-aryl-2-propanone with 1,1′-(arylmethylene)diurea . This reaction proceeds efficiently, yielding the desired product in moderate to good yields with wide substrate scope and good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve continuous processes such as twin screw extrusion, which allows the reaction to be carried out without a catalyst or solvent . This method is advantageous as it can be easily scaled up and executed as a continuous process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl dihydrogen phosphate include other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
332863-77-1 |
|---|---|
Molecular Formula |
C6H8FN2O6P |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-(5-fluoro-2,4-dioxopyrimidin-1-yl)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H8FN2O6P/c7-4-3-9(6(11)8-5(4)10)1-2-15-16(12,13)14/h3H,1-2H2,(H,8,10,11)(H2,12,13,14) |
InChI Key |
HLHNBIXZXXBBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCOP(=O)(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



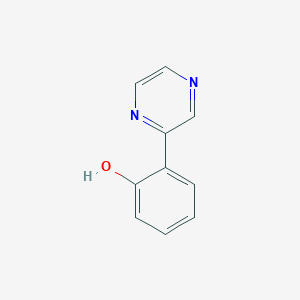

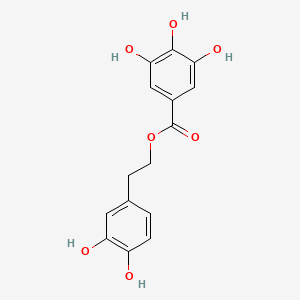
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)

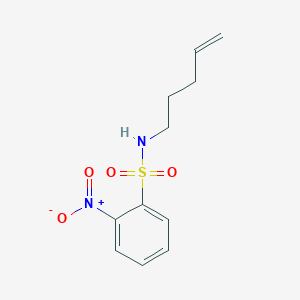
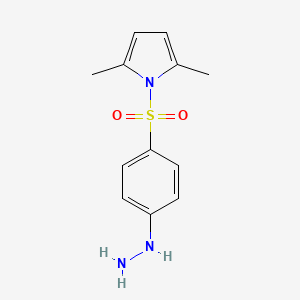
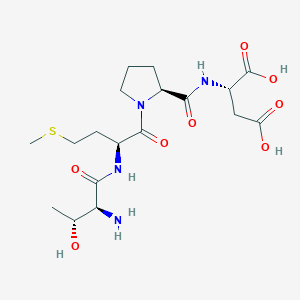
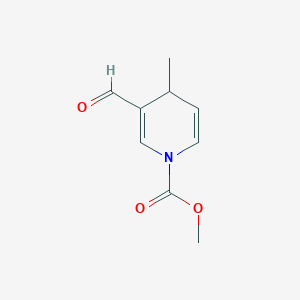
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)

